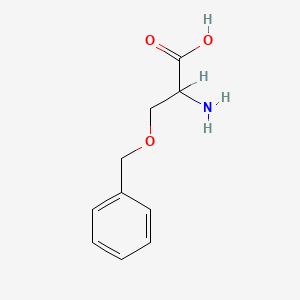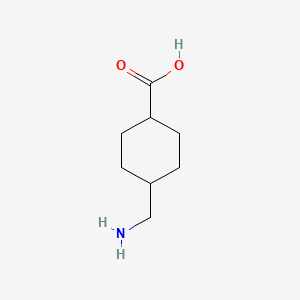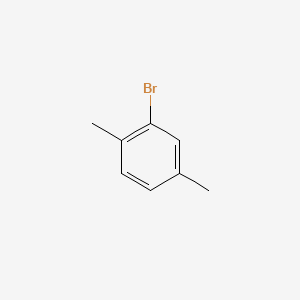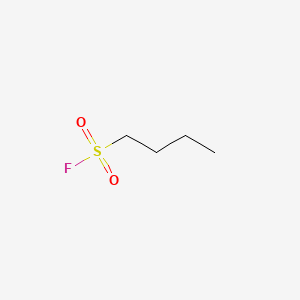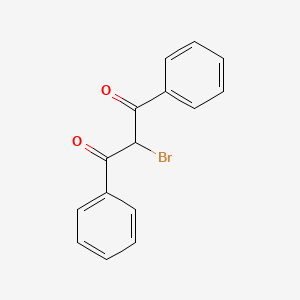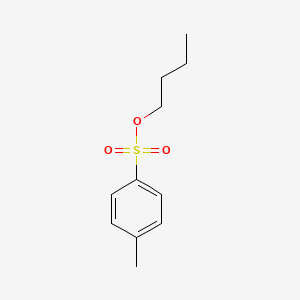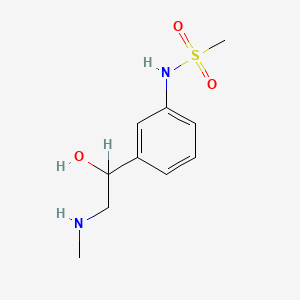
Benzyl phenyl sulfide
Overview
Description
Benzyl phenyl sulfide: is an organic compound with the molecular formula C₁₃H₁₂S . It is a sulfide derivative where a benzyl group is bonded to a phenyl group through a sulfur atom. This compound is known for its applications in organic synthesis and its potential biological activities.
Mechanism of Action
Target of Action
Benzyl phenyl sulfide is primarily targeted against methicillin-resistant Staphylococcus aureus (MRSA) . MRSA is a major threat to human health due to its resistance to almost all classes of antibiotics .
Mode of Action
The mode of action of this compound involves the destruction of the bacterial cell membrane . This compound interacts with the bacterial cell membrane, leading to its disruption and thereby inhibiting the growth of the bacteria .
Biochemical Pathways
It is known that the compound’s antibacterial activity results in the destruction of the bacterial cell membrane . This disruption likely affects various biochemical pathways within the bacteria, leading to their death.
Pharmacokinetics
The compound’s effectiveness against mrsa suggests that it has sufficient bioavailability to reach its target and exert its antibacterial effects .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting the bacterial cell membrane, the compound prevents the bacteria from carrying out essential functions, leading to their death .
Biochemical Analysis
Biochemical Properties
Benzyl phenyl sulfide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound interacts with bacterial cell membranes, leading to their disruption and subsequent bacterial cell death . Additionally, this compound has been reported to inhibit the growth of other microorganisms, making it a potential candidate for developing new antimicrobial agents.
Cellular Effects
This compound affects various types of cells and cellular processes. In bacterial cells, it disrupts the cell membrane, leading to cell lysis and death. In mammalian cells, this compound has been shown to exhibit selective toxicity, meaning it can target bacterial cells without causing significant harm to mammalian cells This selective toxicity is crucial for developing safe and effective antimicrobial agents
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with bacterial cell membranes. The compound binds to the lipid bilayer, causing membrane disruption and leakage of cellular contents . This interaction leads to the inhibition of essential cellular processes, ultimately resulting in bacterial cell death. Additionally, this compound may inhibit specific enzymes involved in bacterial metabolism, further contributing to its antibacterial activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its antibacterial activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity without causing significant toxicity to the host organism. At higher doses, this compound may cause adverse effects, including toxicity and damage to mammalian cells . Determining the optimal dosage is crucial for developing safe and effective antimicrobial therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: Benzyl phenyl sulfide can be synthesized via the nucleophilic substitution reaction of benzyl halides with thiophenol.
Solvent-Free Conditions: Another method involves the reaction of benzyl halides with thiophenol under solvent-free conditions, which is considered a green chemistry approach.
Industrial Production Methods: Industrial production of this compound often involves the nucleophilic substitution method due to its simplicity and efficiency. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can undergo reduction reactions to form thiols or other sulfur-containing derivatives.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, thiophenol, bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Benzyl phenyl sulfoxide, benzyl phenyl sulfone.
Reduction: Thiols, other sulfur-containing derivatives.
Substitution: Various substituted benzyl phenyl sulfides.
Scientific Research Applications
Chemistry: Benzyl phenyl sulfide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions to produce sulfoxides, sulfones, and other derivatives .
Biology and Medicine: Research has shown that this compound and its derivatives possess antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). These compounds have been studied for their potential use as antibacterial agents .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Diphenyl sulfide: Similar to benzyl phenyl sulfide but with two phenyl groups bonded to sulfur.
Methyl phenyl sulfide: Contains a methyl group instead of a benzyl group bonded to sulfur.
Thioanisole: A simpler sulfide with a phenyl group bonded to a sulfur atom.
Uniqueness: this compound is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antibacterial activity make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
benzylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMCJXXOBRCATQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232172 | |
| Record name | Benzyl phenyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to white solid with the odor of "stench"; Inslouble in water; [MSDSonline] | |
| Record name | Benzyl phenyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7998 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
831-91-4 | |
| Record name | Benzyl phenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831-91-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl phenyl sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831914 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZYL PHENYL SULFIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl phenyl sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50232172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl phenyl sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.466 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYL PHENYL SULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJY63Q9D8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


